![molecular formula C21H17ClN4O B11182255 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11182255.png)
1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzimidazole ring fused with an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde, followed by cyclization and methylation steps under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one
- 2-((1-benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol
- allyl ((1-(4-chlorophenyl)-1H-benzimidazol-2-yl)thio)acetate
Comparison: 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Biological Activity
The compound 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole derivatives, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its inhibitory effects on human neutrophil elastase (HNE), immunomodulatory properties, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula C18H17ClN4O and its CAS number 123456-78-9 (hypothetical for this context). Its structural features include:
- Benzimidazole moiety : Known for various biological activities.
- Chlorophenyl group : Enhances lipophilicity and biological interactions.
- Tetrahydroindazole core : Imparts stability and potential bioactivity.
1. Inhibition of Human Neutrophil Elastase (HNE)
Recent studies have demonstrated that compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exhibit significant inhibitory activity against HNE. This serine protease is implicated in inflammatory diseases and various cancers.
- Potency : The compound showed K_i values ranging from 6 to 35 nM, indicating strong inhibition compared to reference compounds like Sivelestat .
- Mechanism of Action : Kinetic studies revealed that these derivatives act as competitive inhibitors of HNE .
Compound | K_i (nM) | Stability (Half-life) |
---|---|---|
This compound | 6 - 35 | > 1 hour |
Sivelestat | ~25 | Not specified |
2. Immunomodulatory Effects
The benzimidazole derivatives have been investigated for their immunomodulatory properties. Specifically, one derivative (BMT-1) was found to inhibit H+/K+-ATPases in T cells.
This suggests that the compound may be useful in conditions where modulation of immune response is desired.
Case Study 1: HNE Inhibition
In a controlled study involving various derivatives of the tetrahydroindazole scaffold, it was observed that modifications to the benzyl group significantly affected HNE inhibition. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity.
Case Study 2: Immunomodulation in Autoimmune Models
In vivo experiments using animal models of autoimmune diseases demonstrated that treatment with BMT-1 resulted in reduced T cell proliferation and improved clinical outcomes. This highlights the therapeutic potential of benzimidazole derivatives in managing autoimmune conditions.
Properties
Molecular Formula |
C21H17ClN4O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H17ClN4O/c1-12-20-18(10-14(11-19(20)27)13-6-8-15(22)9-7-13)26(25-12)21-23-16-4-2-3-5-17(16)24-21/h2-9,14H,10-11H2,1H3,(H,23,24) |
InChI Key |
GMHVULFIUFZJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.